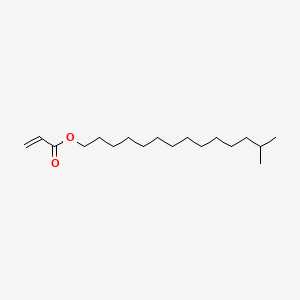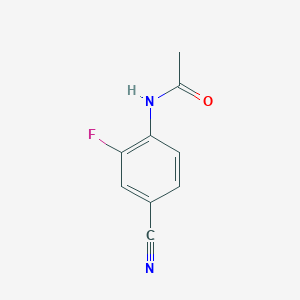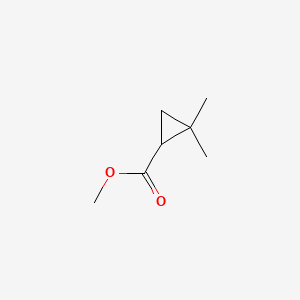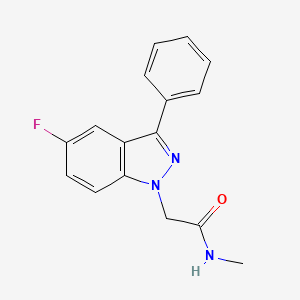
Isopentadecyl acrylate
Übersicht
Beschreibung
Isopentadecyl acrylate is an ester of acrylic acid and isopentadecyl alcohol. This compound belongs to the family of acrylates, which are known for their diverse applications in various fields due to their unique chemical properties. Acrylates are characterized by the presence of a vinyl group directly attached to the carbonyl carbon of the ester group, making them highly reactive and versatile in polymerization processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Isopentadecyl acrylate can be synthesized through the esterification of acrylic acid with isopentadecyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to facilitate the removal of water formed during the reaction. The general reaction scheme is as follows:
Acrylic Acid+Isopentadecyl Alcohol→Isopentadecyl Acrylate+Water
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of heterogeneous catalysts and optimized reaction conditions, such as controlled temperature and pressure, are common practices to achieve high conversion rates and minimize side reactions .
Analyse Chemischer Reaktionen
Types of Reactions: Isopentadecyl acrylate undergoes various chemical reactions, including:
Polymerization: The vinyl group in this compound makes it highly susceptible to polymerization reactions, forming poly(this compound) with desirable properties for coatings and adhesives.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze back to acrylic acid and isopentadecyl alcohol.
Addition Reactions: The double bond in the vinyl group can participate in addition reactions with various reagents, such as halogens and hydrogen halides.
Common Reagents and Conditions:
Polymerization: Initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used under controlled temperature conditions.
Hydrolysis: Acidic or basic conditions with catalysts like hydrochloric acid or sodium hydroxide.
Addition Reactions: Halogens (e.g., chlorine, bromine) or hydrogen halides (e.g., hydrogen chloride) under ambient conditions.
Major Products:
Polymerization: Poly(this compound)
Hydrolysis: Acrylic acid and isopentadecyl alcohol
Addition Reactions: Halogenated or hydrogenated derivatives of this compound
Wissenschaftliche Forschungsanwendungen
Isopentadecyl acrylate has a wide range of applications in scientific research and industry:
Chemistry: Used as a monomer in the synthesis of polymers with specific properties for coatings, adhesives, and sealants.
Biology: Investigated for its potential in creating biocompatible materials for medical devices and drug delivery systems.
Medicine: Explored for its use in developing hydrogels and other materials for wound healing and tissue engineering.
Wirkmechanismus
The primary mechanism of action of isopentadecyl acrylate involves its polymerization to form long-chain polymers. The vinyl group in the compound undergoes free radical polymerization, initiated by free radicals generated from initiators like benzoyl peroxide. The resulting polymer chains exhibit unique properties such as flexibility, toughness, and resistance to environmental factors .
Vergleich Mit ähnlichen Verbindungen
Isopentadecyl acrylate can be compared with other acrylate esters such as:
- Methyl Acrylate
- Ethyl Acrylate
- Butyl Acrylate
- 2-Ethylhexyl Acrylate
Uniqueness:
- This compound: Known for its long alkyl chain, which imparts superior flexibility and hydrophobicity compared to shorter-chain acrylates.
- Methyl Acrylate: Has a shorter alkyl chain, leading to higher rigidity and lower hydrophobicity.
- Ethyl Acrylate: Similar to methyl acrylate but with slightly improved flexibility.
- Butyl Acrylate: Offers a balance between flexibility and hydrophobicity.
- 2-Ethylhexyl Acrylate: Known for its excellent flexibility and low glass transition temperature, making it suitable for applications requiring high elasticity .
Eigenschaften
IUPAC Name |
13-methyltetradecyl prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O2/c1-4-18(19)20-16-14-12-10-8-6-5-7-9-11-13-15-17(2)3/h4,17H,1,5-16H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YACHPXQPMALXFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCCCCCCOC(=O)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10917857 | |
| Record name | 13-Methyltetradecyl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10917857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93804-12-7 | |
| Record name | Isopentadecyl acrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093804127 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13-Methyltetradecyl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10917857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isopentadecyl acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.089.399 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Diethyl[2-(3-bromophenyl)hydrazinylidene]propanedioate](/img/structure/B3058957.png)





![2-Methyl-3H-imidazo[4,5-f]quinoline](/img/structure/B3058964.png)





